3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine
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Overview
Description
3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine is a complex organic compound characterized by the presence of tert-butylthio and cyclohexylthio groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine typically involves the introduction of tert-butylthio and cyclohexylthio groups to a pyridine ring. One common method involves the use of tert-butylthiol and cyclohexylthiol as starting materials. The reaction is often catalyzed by a base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the tert-butylthio and cyclohexylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing groups.
Substitution: The tert-butylthio and cyclohexylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives without sulfur-containing groups.
Substitution: Pyridine derivatives with new functional groups replacing the tert-butylthio and cyclohexylthio groups.
Scientific Research Applications
3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of sulfur-containing groups can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butylthio)-2-cyanopyridine
- 3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropanoic acid
Uniqueness
3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine is unique due to the presence of both tert-butylthio and cyclohexylthio groups on the same pyridine ring.
Properties
Molecular Formula |
C16H25NS2 |
---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
3-tert-butylsulfanyl-6-cyclohexylsulfanyl-2-methylpyridine |
InChI |
InChI=1S/C16H25NS2/c1-12-14(19-16(2,3)4)10-11-15(17-12)18-13-8-6-5-7-9-13/h10-11,13H,5-9H2,1-4H3 |
InChI Key |
OLTXLKFGHIGYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC2CCCCC2)SC(C)(C)C |
Origin of Product |
United States |
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